3-Decyn-5-one, 10-hydroxy-1-(phenylmethoxy)-
Description
3-Decyn-5-one, 10-hydroxy-1-(phenylmethoxy)- is a structurally complex organic compound characterized by:
- Backbone: A 10-carbon chain (decyn) with a triple bond (alkyne) at position 3 and a ketone group at position 5.
- Substituents: A phenylmethoxy (benzyloxy, C₆H₅CH₂O−) group at position 1, which is commonly used as a protective group in organic synthesis .
Its reactivity is influenced by the electron-withdrawing ketone and electron-donating phenylmethoxy group, which may modulate its stability and interaction with biological targets.
Properties
CAS No. |
616240-10-9 |
|---|---|
Molecular Formula |
C17H22O3 |
Molecular Weight |
274.35 g/mol |
IUPAC Name |
10-hydroxy-1-phenylmethoxydec-3-yn-5-one |
InChI |
InChI=1S/C17H22O3/c18-13-7-2-5-11-17(19)12-6-8-14-20-15-16-9-3-1-4-10-16/h1,3-4,9-10,18H,2,5,7-8,11,13-15H2 |
InChI Key |
LADBYEPLTHBULC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COCCC#CC(=O)CCCCCO |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3-Decyn-5-one, 10-hydroxy-1-(phenylmethoxy)- can be achieved through various synthetic routes. One common method involves the reaction of phenylmethanol with 3-decyn-5-one under specific reaction conditions. The reaction typically requires a catalyst and is carried out at a controlled temperature to ensure the desired product is obtained . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency.
Chemical Reactions Analysis
3-Decyn-5-one, 10-hydroxy-1-(phenylmethoxy)- undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can lead to the formation of a ketone, while reduction can yield an alcohol .
Scientific Research Applications
This compound has several scientific research applications across different fields. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may be studied for its potential biological activity and interactions with various biomolecules. In medicine, it could be explored for its potential therapeutic properties, although specific applications would require further research. Industrially, it may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Decyn-5-one, 10-hydroxy-1-(phenylmethoxy)- involves its interaction with specific molecular targets and pathways. The hydroxy and phenylmethoxy groups play a crucial role in its reactivity and interactions with other molecules. These interactions can lead to various biological effects, depending on the specific context and application .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 3-Decyn-5-one, 10-hydroxy-1-(phenylmethoxy)- with structurally or functionally related compounds, based on substituents, reactivity, and synthetic roles:
Key Comparisons:
Functional Group Diversity: The target compound’s alkyne-ketone system contrasts with the enone in (E)-6,10-Dimethyl-9-methylene-5-undecen-2-one. Alkynes undergo distinct reactions (e.g., cycloadditions, hydrohalogenation) compared to enones (e.g., conjugate additions). The phenylmethoxy group in the target compound shares similarities with CBz-protected amines in peptide synthesis but differs in attachment (C1 vs. nitrogen) and stability under cleavage conditions .
Biological Relevance :
- Compounds like 1-(7-methoxy-2H-1,3-benzodioxol-5-yl)prop-2-en-1-ol, found in herbs, highlight the role of methoxy and benzodioxol groups in natural product bioactivity. The target compound’s hydroxyl and phenylmethoxy groups may similarly influence pharmacokinetics .
Synthetic Utility :
- The phenylmethoxy group in the target compound may serve as a protective group for alcohols, analogous to CBz in amine protection. However, its cleavage conditions (e.g., hydrogenation vs. acidic hydrolysis) would differ significantly .
Research Findings and Implications
- Reactivity Studies: The alkyne in 3-Decyn-5-one, 10-hydroxy-1-(phenylmethoxy)- could participate in click chemistry or Sonogashira coupling, unlike enone-containing analogs.
- Stability : The hydroxyl group at C10 may render the compound prone to oxidation, necessitating protective strategies during synthesis.
Biological Activity
3-Decyn-5-one, 10-hydroxy-1-(phenylmethoxy)- is an organic compound notable for its unique structural features, including a triple bond, a ketone group, and a phenylmethoxy substituent. These characteristics contribute to its potential biological activities, particularly in pharmacology. This article explores the compound's biological activity based on recent research findings and case studies.
Chemical Structure and Properties
- Molecular Formula : C17H22O3
- CAS Number : 616240-10-9
- Key Functional Groups :
- Triple bond (alkyne)
- Ketone
- Hydroxyl group
- Phenylmethoxy group
The combination of these functional groups enhances the compound's reactivity and interaction with biological targets, potentially influencing various biochemical pathways.
Anti-inflammatory and Analgesic Properties
Preliminary studies indicate that 3-Decyn-5-one, 10-hydroxy-1-(phenylmethoxy)- may exhibit anti-inflammatory and analgesic properties. These effects are believed to be mediated through interactions with pain modulation pathways, suggesting a potential role in treating conditions associated with inflammation and pain perception. However, comprehensive studies are necessary to elucidate the exact mechanisms of action.
Antiproliferative Activity
Research has shown that derivatives of compounds similar to 3-Decyn-5-one can display significant antiproliferative activity against various cancer cell lines. For instance, compounds with structural similarities have demonstrated IC50 values ranging from 1.2 to 5.3 μM against specific cancer cells, indicating potential for further investigation into the anticancer effects of this compound .
| Compound | IC50 (μM) | Cancer Cell Line |
|---|---|---|
| Compound A | 1.2 | MCF-7 |
| Compound B | 3.1 | HCT116 |
| Compound C | 4.4 | HEK293 |
Antioxidative Activity
Some studies have highlighted the antioxidative capabilities of related compounds, which may also extend to 3-Decyn-5-one, 10-hydroxy-1-(phenylmethoxy)-. Antioxidative activity is crucial in mitigating oxidative stress within cells, contributing to overall cellular health .
The proposed mechanism of action for this compound involves its ability to bind with specific biological receptors that modulate pain and inflammation. The presence of the hydroxyl group likely enhances its binding affinity, thereby influencing receptor activity related to inflammatory pathways.
Case Studies
Several case studies have focused on the biological activity of similar compounds:
-
Study on Antiproliferative Effects :
- Researchers evaluated the antiproliferative effects of various derivatives against cancer cell lines.
- Results indicated that certain derivatives exhibited strong activity, suggesting that modifications to the structure could enhance efficacy.
-
Study on Antioxidative Properties :
- A comparative analysis was conducted to assess the antioxidative capacity of several compounds.
- Findings showed that some derivatives significantly reduced reactive oxygen species (ROS) levels in vitro.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
